
5-Bromo-2-chloro-1-methoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-1-methoxy-3-methylbenzene: is an aromatic compound with the molecular formula C8H8BrClO It is a derivative of benzene, featuring bromine, chlorine, methoxy, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is:
Starting Material: 3-methylphenol (m-cresol).
Step 1:
Step 2: Chlorination - The chlorination step involves the use of chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Step 3: Methoxylation - The methoxy group can be introduced using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo further electrophilic aromatic substitution reactions, where the existing substituents can be replaced by other functional groups.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the bromine or chlorine atoms can be reduced to hydrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used for reduction reactions.
Major Products
Oxidation: Oxidation of the methoxy group can yield 5-bromo-2-chloro-3-methylbenzaldehyde.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In organic chemistry, 5-Bromo-2-chloro-1-methoxy-3-methylbenzene is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable building block for creating novel compounds.
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities. For instance, modifications of the aromatic ring can lead to compounds with antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound is used in the manufacture of dyes, agrochemicals, and pharmaceuticals. Its reactivity allows for the creation of various functional materials.
Mechanism of Action
The mechanism by which 5-Bromo-2-chloro-1-methoxy-3-methylbenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the electron-donating methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack. The bromine and chlorine atoms can direct the incoming electrophiles to specific positions on the ring, influencing the overall reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-1-methoxybenzene: Lacks the methyl group, leading to different reactivity and applications.
5-Bromo-2-chloro-3-methylphenol: Contains a hydroxyl group instead of a methoxy group, affecting its chemical behavior.
2-Bromo-4-chloro-1-methoxy-3-methylbenzene: Different positioning of substituents, resulting in varied chemical properties.
Uniqueness
5-Bromo-2-chloro-1-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity patterns and potential applications. The combination of bromine, chlorine, methoxy, and methyl groups makes it a versatile compound in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C8H8BrClO |
|---|---|
Molecular Weight |
235.50 g/mol |
IUPAC Name |
5-bromo-2-chloro-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI Key |
XIINQGPYYNLPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


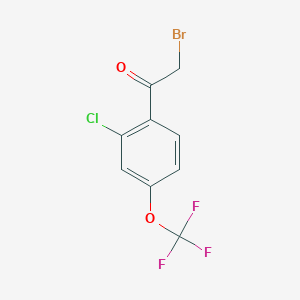
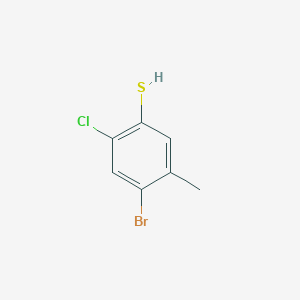


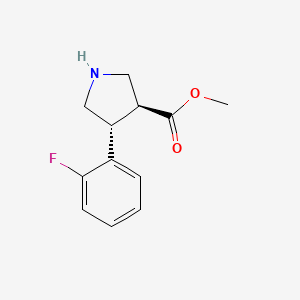
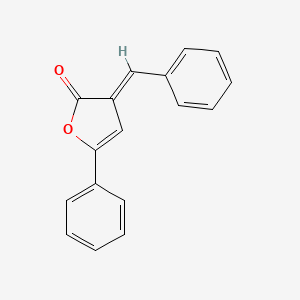


![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate](/img/structure/B12857675.png)
![2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12857679.png)
![1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12857685.png)

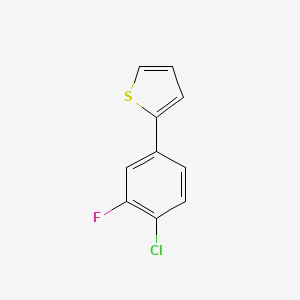
![tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B12857726.png)
